N-2-biphenylylcyclohexanecarboxamide
Description
N-2-biphenylylcyclohexanecarboxamide is a cyclohexanecarboxamide derivative characterized by a biphenylyl substituent attached to the nitrogen atom of the carboxamide group. Structurally, it combines a cyclohexane ring with a carboxamide moiety (CONH) and a biphenyl aromatic system.
Properties
IUPAC Name |
N-(2-phenylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIWGOASRVMEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
*Estimated based on structural similarity.
Key Observations:
Aromatic Substituents: The biphenylyl group in this compound introduces a larger aromatic surface area compared to single phenyl rings in the other compounds. N-(5-chloro-2-hydroxyphenyl)cyclohexanecarboxamide () features electron-withdrawing (Cl) and polar (OH) groups, which could increase solubility in polar solvents but reduce membrane permeability due to higher polarity . N-(2-butoxyphenyl)cyclohexanecarboxamide () contains a lipophilic butoxy chain, likely enhancing logP (lipophilicity) and bioavailability compared to hydroxylated analogs .
Molecular Weight :
Solubility and Lipophilicity:
- Chloro-Hydroxyl Derivative (): The hydroxyl group confers hydrogen-bonding capacity, improving aqueous solubility. However, the chloro substituent may counteract this by increasing molecular rigidity and reducing solubility in nonpolar environments .
- Biphenylyl Derivative : The biphenyl system likely results in moderate lipophilicity, balancing solubility and membrane permeability.
Pharmacological Potential:
- The chloro-hydroxyl compound () may exhibit activity in polar environments (e.g., targeting extracellular enzymes), whereas the butoxy derivative () could be more effective in intracellular targets due to improved membrane penetration .
- The biphenylyl analog’s extended aromatic system may make it suitable for targeting receptors with large hydrophobic binding sites, such as kinase enzymes or nuclear hormone receptors.
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